methyl N-[(5-bromo-1H-indol-1-yl)acetyl]-beta-alaninate
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Overview
Description
Methyl N-[(5-bromo-1H-indol-1-yl)acetyl]-beta-alaninate is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a brominated indole moiety, which is often associated with enhanced biological activity due to the presence of the bromine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(5-bromo-1H-indol-1-yl)acetyl]-beta-alaninate typically involves the following steps:
Bromination of Indole: The starting material, indole, is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromoindole.
Acylation: The 5-bromoindole is then acylated with an appropriate acyl chloride, such as acetyl chloride, in the presence of a base like pyridine to form the intermediate 5-bromo-1H-indol-1-yl-acetyl chloride.
Coupling with Beta-Alanine: The acylated intermediate is then coupled with beta-alanine methyl ester in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, would also be emphasized.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[(5-bromo-1H-indol-1-yl)acetyl]-beta-alaninate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
Methyl N-[(5-bromo-1H-indol-1-yl)acetyl]-beta-alaninate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of methyl N-[(5-bromo-1H-indol-1-yl)acetyl]-beta-alaninate involves its interaction with specific molecular targets and pathways. The brominated indole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of cellular processes, such as apoptosis (programmed cell death) and cell proliferation, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
5-Bromoindole: A simpler brominated indole derivative with similar biological activities.
1-Methyl-5-bromoindole: Another brominated indole derivative with a methyl group at the nitrogen atom.
5-Bromo-2-methylindole: A brominated indole derivative with a methyl group at the 2-position.
Uniqueness
Methyl N-[(5-bromo-1H-indol-1-yl)acetyl]-beta-alaninate is unique due to the presence of the beta-alanine moiety, which can enhance its biological activity and specificity
Properties
Molecular Formula |
C14H15BrN2O3 |
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Molecular Weight |
339.18 g/mol |
IUPAC Name |
methyl 3-[[2-(5-bromoindol-1-yl)acetyl]amino]propanoate |
InChI |
InChI=1S/C14H15BrN2O3/c1-20-14(19)4-6-16-13(18)9-17-7-5-10-8-11(15)2-3-12(10)17/h2-3,5,7-8H,4,6,9H2,1H3,(H,16,18) |
InChI Key |
HUIIFCNDBLMPCC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCNC(=O)CN1C=CC2=C1C=CC(=C2)Br |
Origin of Product |
United States |
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